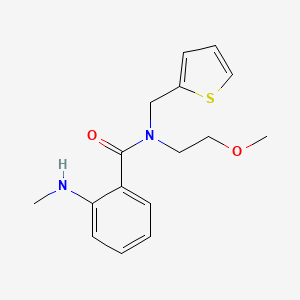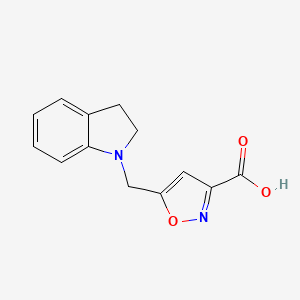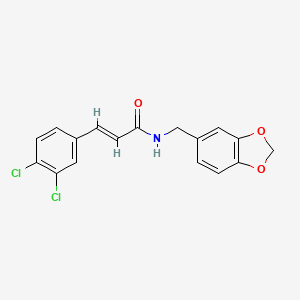
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as THIP or gaboxadol, is a selective agonist of the GABAA receptor. It has been extensively studied for its potential therapeutic effects as an anxiolytic, hypnotic, and anticonvulsant drug.
作用机制
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide acts as a selective agonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide enhances the effects of GABA by binding to a specific site on the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models and human studies. It has also been found to enhance the effects of other drugs, such as opioids and benzodiazepines, and to have potential as a treatment for drug addiction. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has also been associated with side effects such as dizziness, drowsiness, and impaired coordination, which limit its clinical use.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used extensively in laboratory experiments to study the GABAA receptor and its role in the central nervous system. Its selective agonist activity allows for precise manipulation of the receptor, which has led to a better understanding of its function and potential therapeutic targets. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's limitations include its potential for off-target effects and its limited clinical use due to side effects.
未来方向
Future research on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide could focus on its potential therapeutic applications in neurological disorders and drug addiction. Additionally, further studies could investigate the molecular mechanisms underlying its selective agonist activity and its interactions with other drugs. Finally, research could explore the development of new compounds based on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's structure that could have improved pharmacological properties and reduced side effects.
合成方法
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethylbenzene. This compound is then reacted with 2-thiophenemethanamine to form 2-(thiophen-2-ylmethyl)ethylbenzene. The final step involves the reaction of this compound with N-methyl-N-(2-methoxyethyl)amine and formic acid to form N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide.
科学研究应用
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including anxiety, insomnia, and epilepsy. It has also been investigated for its ability to enhance the effects of other drugs, such as opioids and benzodiazepines. Additionally, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used in laboratory experiments to study the GABAA receptor and its role in the central nervous system.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17-15-8-4-3-7-14(15)16(19)18(9-10-20-2)12-13-6-5-11-21-13/h3-8,11,17H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJZNROUPCDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(CCOC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)
![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)



![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)